Cas no 2228094-62-8 (2-hydroxy-2-(thiolan-2-yl)acetic acid)

2-hydroxy-2-(thiolan-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-hydroxy-2-(thiolan-2-yl)acetic acid
- EN300-1778301
- 2228094-62-8
-
- インチ: 1S/C6H10O3S/c7-5(6(8)9)4-2-1-3-10-4/h4-5,7H,1-3H2,(H,8,9)
- InChIKey: ADJDKXHWPGFQPY-UHFFFAOYSA-N
- SMILES: S1CCCC1C(C(=O)O)O
計算された属性
- 精确分子量: 162.03506535g/mol
- 同位素质量: 162.03506535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 82.8Ų
2-hydroxy-2-(thiolan-2-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778301-2.5g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1778301-10g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 10g |
$6205.0 | 2023-09-20 | ||
Enamine | EN300-1778301-10.0g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1778301-0.05g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1778301-1g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 1g |
$1442.0 | 2023-09-20 | ||
Enamine | EN300-1778301-5g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 5g |
$4184.0 | 2023-09-20 | ||
Enamine | EN300-1778301-0.1g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1778301-0.5g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1778301-0.25g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1778301-1.0g |
2-hydroxy-2-(thiolan-2-yl)acetic acid |
2228094-62-8 | 1g |
$1442.0 | 2023-06-02 |
2-hydroxy-2-(thiolan-2-yl)acetic acid 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
2-hydroxy-2-(thiolan-2-yl)acetic acidに関する追加情報
Introduction to 2-Hydroxy-2-(Thiolan-2-yl)acetic Acid (CAS No. 2228094-62-8)
2-Hydroxy-2-(thiolan-2-yl)acetic acid (CAS No. 2228094-62-8) is a novel compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as HTA, is characterized by its unique structural features and potential biological activities. The thiolane ring, a key component of HTA, imparts specific chemical and biological properties that make it a promising candidate for various applications.
The molecular structure of HTA consists of a thiolane ring attached to an acetic acid moiety, with a hydroxyl group at the alpha position. This configuration endows the compound with both acidic and hydrophilic properties, which are crucial for its interactions with biological systems. The thiolane ring, in particular, is known for its stability and resistance to oxidation, making HTA a robust molecule in various chemical and biological environments.
Recent studies have explored the potential applications of HTA in drug development and therapeutic interventions. One notable area of research is its role as a potential antioxidant. The thiolane ring in HTA can effectively scavenge free radicals, thereby protecting cells from oxidative damage. This property makes HTA a promising candidate for the treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant properties, HTA has shown potential in modulating enzyme activities. Enzymes play a critical role in various physiological processes, and their dysregulation can lead to disease states. Research has demonstrated that HTA can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. This dual functionality—antioxidant and anti-inflammatory—positions HTA as a versatile molecule with broad therapeutic applications.
The pharmacokinetic properties of HTA have also been investigated to assess its suitability as a drug candidate. Studies have shown that HTA exhibits good solubility and stability under physiological conditions, which are essential for effective drug delivery. Furthermore, preliminary toxicity studies have indicated that HTA has low toxicity at therapeutic concentrations, making it a safe option for clinical use.
Clinical trials are currently underway to evaluate the efficacy and safety of HTA in treating various conditions. Early results from phase I trials have been promising, with patients showing significant improvements in oxidative stress markers and inflammatory responses. These findings have paved the way for further clinical investigations and potential commercialization of HTA-based therapies.
Beyond its therapeutic applications, HTA has also found use in analytical chemistry and materials science. Its unique chemical properties make it an excellent reagent for various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). In materials science, HTA can be used to modify surfaces or create functional materials with enhanced properties.
In conclusion, 2-Hydroxy-2-(thiolan-2-yl)acetic acid (CAS No. 2228094-62-8), or HTA, is a multifaceted compound with significant potential in both research and practical applications. Its unique structural features and biological activities make it a valuable asset in the development of new drugs and therapies. Ongoing research continues to uncover new insights into the properties and applications of HTA, further solidifying its importance in the scientific community.
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